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Get Quote

Biochemical and Cellular Activity

Target IC₅₀ (nM) Assay Type Citation

VEGFR2 0.95 nM Biochemical (AlphaScreen) [1]

VEGFR2 2.1 nM Cellular (HUVEC Proliferation) [2]

VEGFR1 3.2 nM Biochemical [1]

VEGFR3 1.1 nM Biochemical [1]

PDGFRα 4.3 nM Biochemical [1]

PDGFRβ 13 nM Biochemical [1]

PDGFRβ 4.3 nM Cellular (CASMC Proliferation) [2]

Property Description

Chemical
Name

N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-
methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide [2]
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Property Description

Molecular
Formula

C₂₃H₂₃N₇O₃ [1]

Molecular
Weight

445.47 g/mol [1]

CAS Number 1005780-62-0 [1]

Mechanism Potent, selective ATP-competitive inhibitor; acts via a two-step slow-binding

mechanism leading to extremely long residence time on VEGFR2/PDGFRβ (t₁/₂ >17
hours) [3]

Experimental Protocols for Key Assays

The following methodologies are derived from the research publications on TAK-593.

Cell Proliferation Assay

This protocol measures the inhibition of VEGF- or PDGF-stimulated cell growth [2].

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGF response; Human Coronary

Artery Smooth Muscle Cells (CASMCs) for PDGF response.
Procedure:

HUVECs: Seed cells and treat with TAK-593 alongside recombinant human VEGF. Incubate for
5 days.

CASMCs: Starve cells overnight in serum-free medium. Treat with TAK-593 and recombinant
human PDGF-BB. Incubate for 6 days.

Detection: After incubation, determine cell proliferation using a Cell Counting Kit-8 (CCK-8), adding
10 μL per well and following the manufacturer's protocol.

Analysis: Generate a dose-response curve and calculate the IC₅₀ value using least-squares linear
regression analysis (e.g., with SAS software).

Receptor Phosphorylation Assay
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This protocol assesses the inhibition of ligand-induced receptor tyrosine phosphorylation [2].

Cell Lines: HUVECs (for VEGFR2) and CASMCs (for PDGFRβ).
Procedure:

Treat serum-starved cells with TAK-593 for 2 hours.
Stimulate cells with recombinant human VEGF (for HUVECs) or PDGF-BB (for CASMCs) for 5

minutes.
Cell Lysis and Analysis:

Lyse cells and analyze lysates by Western blotting.
For VEGFR2: Use antibodies against phospho-Tyr951-VEGFR2 and total VEGFR2.

For PDGFRβ: Immunoprecipitate PDGFRβ first, then detect phospho-PDGFRβ using an anti-
phosphotyrosine antibody (4G10). Probe for total PDGFRβ in lysates.

Quantification: Quantify band intensity using a lumino-image analyzer and appropriate software
(e.g., FUJIFILM Multi Gauge).

Mechanism of Action and Signaling Pathways

TAK-593 exerts its effects by simultaneously targeting two critical receptor families in the tumor

microenvironment: VEGFR and PDGFR. The following diagram illustrates the signaling pathways inhibited

by TAK-593 and its functional consequences.
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Diagram of the anti-angiogenic mechanism of TAK-593, showing dual inhibition of VEGFR2 and PDGFRβ

pathways.

TAK-593's unique potency stems from its two-step slow-binding mechanism, which is characteristic of a

type II kinase inhibitor [3]. The diagram below visualizes this prolonged binding action.
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Step 1: Initial Binding
(Enzyme + Inhibitor Complex)

Step 2: Conformational Change
(Long-lasting Complex)
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Diagram of the two-step slow-binding mechanism of TAK-593, resulting in prolonged suppression.

Research Implications and Potential

Research suggests that simultaneously targeting both endothelial cells (via VEGFR2) and pericytes (via

PDGFRβ) may overcome resistance to agents that only block the VEGF pathway [2]. The long residence

time of TAK-593 on its targets is a critical pharmacodynamic advantage, enabling sustained inhibition

despite low plasma exposure and contributing to its potent anti-tumor efficacy in human xenograft models

[2] [3].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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